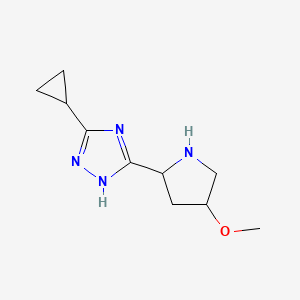
5-cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a cyclopropyl ketone with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the triazole ring. The methoxypyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving triazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl and methoxypyrrolidinyl groups may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole: This compound shares the cyclopropyl and pyrrolidinyl groups but has an oxadiazole ring instead of a triazole ring.
3,5-Dimethyl-1-(5-trifluoromethyl-pyridin-3-yl)-1H-pyrazol-4-yl: This compound features a pyrazole ring and different substituents, highlighting the diversity of triazole derivatives.
Uniqueness
5-Cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups and the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16N4O |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H16N4O/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6/h6-8,11H,2-5H2,1H3,(H,12,13,14) |
Clave InChI |
MEJMFLDMERFNEI-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(NC1)C2=NC(=NN2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


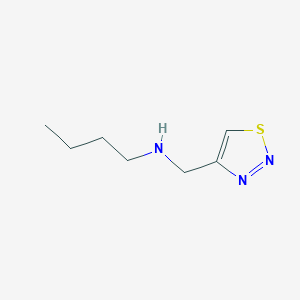
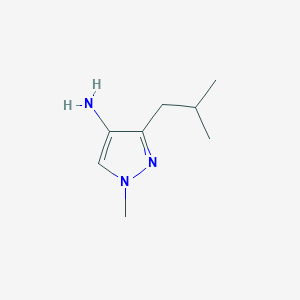
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
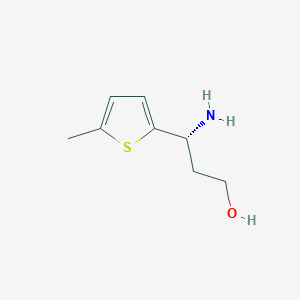
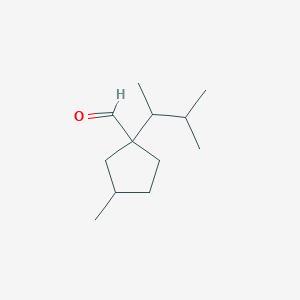
![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)

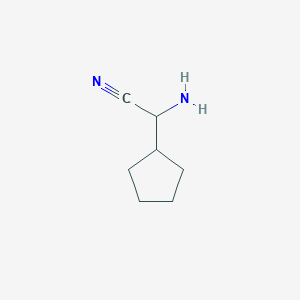


![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
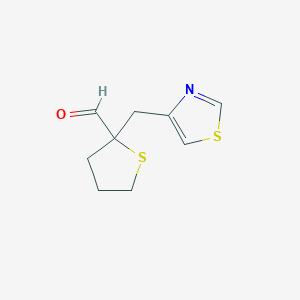
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
